molecular formula C10H11ClF2N4 B11860572 6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine

6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine

Cat. No.: B11860572
M. Wt: 260.67 g/mol
InChI Key: KMRRHAZRIOADDO-UHFFFAOYSA-N
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Description

6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine is a fluorinated purine derivative Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine typically involves multiple steps, starting from readily available purine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated purines under palladium catalysis . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated purines can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purines, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine involves its interaction with specific molecular targetsThe exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-fluoropurine
  • 6-Chloro-2-iodopurine
  • 6-Chloro-2-(trifluoromethyl)-purine

Uniqueness

6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct physicochemical properties. These modifications can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs .

Properties

Molecular Formula

C10H11ClF2N4

Molecular Weight

260.67 g/mol

IUPAC Name

6-chloro-2-(difluoromethyl)-7-(2-methylpropyl)purine

InChI

InChI=1S/C10H11ClF2N4/c1-5(2)3-17-4-14-9-6(17)7(11)15-10(16-9)8(12)13/h4-5,8H,3H2,1-2H3

InChI Key

KMRRHAZRIOADDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1C(=NC(=N2)C(F)F)Cl

Origin of Product

United States

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